L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine is a complex peptide compound with a molecular formula of C28H36N8O5. This compound is notable for its intricate structure, which includes multiple amino acid residues linked together. It is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using activated amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide’s structure allows it to fit into binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine: Similar structure but with alanine instead of valine and methionine.
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-threonyl-L-tyrosine: More complex peptide with additional amino acid residues.
Uniqueness
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. Its combination of amino acids provides a unique structure that can interact with various molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
798539-98-7 |
---|---|
Molecular Formula |
C25H41N7O5S |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H41N7O5S/c1-15(2)20(23(35)31-19(24(36)37)11-13-38-3)32-22(34)18(10-7-12-29-25(27)28)30-21(33)17(26)14-16-8-5-4-6-9-16/h4-6,8-9,15,17-20H,7,10-14,26H2,1-3H3,(H,30,33)(H,31,35)(H,32,34)(H,36,37)(H4,27,28,29)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
BZGULJKIODNXMJ-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.